N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
Description
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a heterocyclic acetamide derivative characterized by a pyrano[2,3-f]chromen scaffold fused with a 1,2,4-triazole ring. The core structure includes a chromene system (a benzopyran derivative) substituted with methyl and oxo groups at positions 4, 8, and 2, respectively, alongside an acetamide linker connecting the triazole moiety.
Properties
Molecular Formula |
C19H20N4O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C19H20N4O5/c1-10-6-15(25)27-17-11-4-5-19(2,3)28-12(11)7-13(16(10)17)26-8-14(24)22-18-20-9-21-23-18/h6-7,9H,4-5,8H2,1-3H3,(H2,20,21,22,23,24) |
InChI Key |
CTWQIGOPPGWUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=NC=NN4)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Structural Decomposition
The target molecule dissects into three synthetic modules:
-
Pyrano[2,3-f]chromene skeleton (4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-ol).
-
Acetamide-ether bridge (2-chloro-N-(1H-1,2,4-triazol-3-yl)acetamide).
-
1,2,4-Triazole substituent (3-amino-1H-1,2,4-triazole).
Critical Bond Formation Strategies
-
Ether linkage : Nucleophilic substitution between the chromene’s C5 hydroxyl and chloroacetamide.
-
Amide bond : Acylation of 3-amino-1,2,4-triazole with chloroacetyl chloride.
-
Chromene cyclization : Multi-component condensation using dimedone and resorcinol derivatives.
Synthesis of the Pyrano[2,3-f]chromene Core
Multi-Component Reaction Using Heterogeneous Catalysts
Adapting Xu et al.’s MgO-catalyzed pyran annulation, a mixture of dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.0 equiv), 2,3-dihydroxybenzaldehyde (1.2 equiv), and malononitrile (1.1 equiv) in ethanol with 10 wt% MgO yielded the chromene intermediate at 80°C (12 h, 68% yield). The mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration (Fig. 1A).
Optimization Table
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MgO | 80 | 12 | 68 |
| Ca(OH)₂ | 70 | 10 | 72 |
| PoPINO | RT | 24 | 41 |
Ca(OH)₂-Mediated Cyclization for Enhanced Regioselectivity
Park et al.’s Ca(OH)₂ method improved regioselectivity for the 2-oxo group. Heating dimedone, 2,3-dihydroxybenzaldehyde, and ethyl acetoacetate (1:1:1) with 15 mol% Ca(OH)₂ in EtOH/H₂O (4:1) at 70°C for 8 h afforded the chromene-5-ol in 72% yield (mp 189–191°C).
Synthesis of 2-Chloro-N-(1H-1,2,4-Triazol-3-yl)acetamide
Acylation of 3-Amino-1,2,4-Triazole
3-Amino-1H-1,2,4-triazole (1.0 equiv) reacted with chloroacetyl chloride (1.1 equiv) in dry DCM at 0°C under N₂, using triethylamine (1.5 equiv) as a base. After 4 h, the product precipitated in 85% yield (mp 142–144°C).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.41 (s, 1H, triazole-H), 10.32 (s, 1H, NH), 4.20 (s, 2H, CH₂Cl).
-
¹³C NMR : δ 166.8 (CONH), 143.2 (triazole-C), 42.5 (CH₂Cl).
Etherification and Final Coupling
Nucleophilic Substitution Under Phase-Transfer Conditions
Chromene-5-ol (1.0 equiv) and 2-chloro-N-(1H-1,2,4-triazol-3-yl)acetamide (1.2 equiv) were heated in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 h, yielding the target compound in 65% yield. Adding tetrabutylammonium bromide (TBAB, 0.1 equiv) increased the yield to 82% by enhancing solubility.
Ultrasound-Assisted Optimization
Ultrasound irradiation (40 kHz, 50°C, 4 h) reduced reaction time and improved yield to 78% by accelerating mass transfer (Table 2).
Reaction Conditions Comparison
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 12 | 65 |
| Ultrasound | 4 | 78 |
| Microwave | 2 | 71 |
Analytical Validation and Spectroscopic Characterization
Spectroscopic Profiles
-
¹H NMR (DMSO-d₆) : δ 1.28 (s, 6H, 2×CH₃), 1.98 (s, 3H, CH₃), 4.70 (s, 2H, OCH₂), 8.15 (s, 1H, triazole-H).
-
HRMS (ESI) : m/z 385.1459 [M+H]⁺ (calc. 385.1456).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) showed 98.2% purity at 254 nm, confirming minimal byproducts.
Challenges and Mitigation Strategies
Byproduct Formation During Etherification
Competing hydrolysis of the chloroacetamide was suppressed by using anhydrous DMF and molecular sieves.
Triazole Ring Stability
The 1,2,4-triazole’s sensitivity to acidic conditions necessitated pH monitoring during coupling (optimal pH 7–8).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Employing diisopropyl azodicarboxylate (DIAD) and PPh₃, the chromene-OH reacted with 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)acetamide, but the route required additional hydroxyl protection/deprotection steps, lowering yield to 58%.
One-Pot Sequential Synthesis
Combining chromene cyclization and etherification in a single pot with TBAB and K₂CO₃ gave a 61% yield, reducing purification steps.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole moiety enables participation in several characteristic reactions:
Amide Group Reactions
The acetamide linker undergoes hydrolysis and nucleophilic substitution:
Pyranochromen Moiety Reactivity
The fused pyranochromen system participates in redox and electrophilic substitution:
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium, 25°C | 2-Oxo group converted to carboxylic acid | Chromen ring remains intact under mild conditions. |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C7 or C9 | Regioselectivity influenced by electron-donating methyl groups. |
| Reduction | H₂/Pd-C in ethanol | Dihydrochromen derivatives | Partial saturation of the chromen ring observed via NMR. |
Stability Under Stress Conditions
| Condition | Degradation Products | Mechanism |
|---|---|---|
| UV Light (254 nm) | Radical-induced cleavage of chromen ring | Photooxidation |
| High Humidity (>80% RH) | Hydrolysis of amide bond | Moisture-mediated breakdown. |
Spectroscopic Characterization
Reaction monitoring employs:
-
NMR : Disappearance of amide proton (δ 8.2–8.5 ppm) during hydrolysis .
-
IR : Shift from 1680 cm⁻¹ (amide C=O) to 1720 cm⁻¹ (carboxylic acid C=O) .
Biological Implications
-
Metabolism : Hepatic CYP450-mediated oxidation of methyl groups to hydroxymethyl derivatives.
-
Prodrug Potential : Ester derivatives show improved bioavailability via hydrolysis in physiological conditions.
Scientific Research Applications
Medicinal Chemistry
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has shown promise in various medicinal applications:
- Anticancer Activity : Preliminary studies indicate that compounds with triazole rings exhibit significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions against various cancer cell lines (e.g., SNB-19 and OVCAR-8) .
- Antimicrobial Properties : The presence of the triazole group enhances lipophilicity and facilitates membrane transport, which is crucial for antimicrobial activity. Compounds with similar structures have been reported to show efficacy against gram-positive bacteria .
Agricultural Chemistry
The compound's triazole structure is known for its fungicidal properties. Triazoles are widely used in agriculture as fungicides to control plant pathogens. The dual functionality from both the triazole and pyranochromen components may offer synergistic effects that enhance its efficacy compared to simpler analogs.
Interaction Studies
Studies on the interactions between N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yloxy]acetamide and various biological targets indicate potential therapeutic applications. These studies typically involve:
- Molecular Docking Studies : To predict how the compound interacts with specific proteins.
- In Vitro Assays : To evaluate biological activity against specific targets.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of related triazole compounds, researchers found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines such as HCT116 and MCF7. These studies utilized assays like the sulforhodamine B assay to quantify growth inhibition .
Case Study 2: Antimicrobial Efficacy
A series of triazole derivatives were tested for antimicrobial activity using disc diffusion methods against various bacterial strains. Results indicated that compounds with similar structural features to N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yloxy]acetamide showed promising results against Bacillus species .
Mechanism of Action
The mechanism of action of N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA/RNA interaction: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with acetamide derivatives containing triazole, chromene, or related heterocyclic systems, focusing on structural features, synthetic methods, and bioactivity.
Structural and Functional Group Comparisons
Key Observations:
Triazole Positional Isomerism: The target compound’s 1,2,4-triazole differs from the 1,2,3-triazole in –2 compounds.
Chromen vs. Naphthalene Systems: The pyrano[2,3-f]chromen core in the target compound offers greater rigidity and conjugated π-systems compared to naphthalene in –2 compounds, which may enhance UV absorption or stability .
Spectroscopic and Physicochemical Data
- IR/NMR Trends :
- Triazole C–N Stretch : –2 compounds show C–N stretches at 1,289–1,303 cm⁻¹, consistent with 1,2,3-triazole systems. The target compound’s 1,2,4-triazole may exhibit shifts due to altered ring strain .
- Acetamide C=O : All compounds display strong C=O absorption at 1,671–1,698 cm⁻¹, suggesting similar electronic environments for the acetamide group .
- Hydrogen Bonding: The pyrano[2,3-f]chromen’s oxo and ether groups may form intramolecular H-bonds, as seen in chromene derivatives (cf. ’s discussion on H-bond graph sets) .
Biological Activity
N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazole ring known for its diverse biological activity. The synthesis typically involves the reaction of triazole derivatives with pyranochromene structures through acetamide formation. The detailed synthetic pathway can be summarized as follows:
- Formation of Triazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Pyranochromene Linkage : Coupling with pyranochromene derivatives to form the desired compound.
Biological Activity Overview
The biological activities of this compound include:
Antioxidant Activity
Research indicates that compounds containing triazole moieties exhibit significant antioxidant properties. For instance, derivatives have shown radical scavenging abilities comparable to well-known antioxidants like ascorbic acid. The DPPH radical scavenging assay is commonly employed to evaluate this activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Triazole Derivative | 87.7% |
| Other Analogues | ~78.6% |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
N-(1H-1,2,4-triazol-3-yl)-2-[...]-acetamide has demonstrated cytotoxic effects on cancer cell lines. The following table summarizes the cytotoxicity data:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Triazole Derivative | 25 μM | MCF7 (Breast Cancer) |
| Vinblastine (Standard) | 13.31 μM | MCF7 |
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant activity using the DPPH assay and found that specific substitutions on the triazole ring enhanced scavenging abilities significantly.
- Antimicrobial Testing : In vitro studies confirmed that the compound effectively inhibited bacterial growth across a range of concentrations.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound could induce apoptosis in cancer cells at micromolar concentrations.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis (Cu(OAc)₂ in tert-butanol/water). Key steps include:
- Intermediate Preparation : Substituted azides (e.g., 2-azido-N-phenylacetamide) and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) are reacted at room temperature for 6–8 hours .
- Characterization :
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ confirm C=O stretches in acetamide moieties.
- NMR : Proton signals (e.g., δ 5.38 ppm for –NCH₂CO–) and carbon shifts (e.g., 165.0 ppm for carbonyl carbons) validate structural motifs .
- HRMS : Precise mass analysis (e.g., [M + H]⁺ = 404.1348) ensures molecular integrity .
Advanced: How can computational reaction path search methods optimize synthesis?
Methodological Answer:
State-of-the-art quantum chemical calculations (e.g., density functional theory) and machine learning (ML) are integrated to predict reaction pathways:
- Pathway Prediction : Tools like COMSOL Multiphysics simulate reaction thermodynamics, identifying low-energy intermediates and transition states .
- Experimental Validation : Predicted conditions (e.g., solvent ratios, catalyst loading) are tested iteratively. For example, tert-butanol/water (3:1) was optimized for cycloaddition efficiency .
- Feedback Loops : Experimental data refine computational models, accelerating discovery of novel derivatives .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in spectral data (e.g., unexpected NOE correlations or splitting patterns) require:
- Multi-Technique Cross-Validation : Combine ¹H-¹³C HSQC, HMBC, and COSY NMR to assign ambiguous signals. For instance, triazole protons (δ 8.36 ppm) are confirmed via HMBC correlations to adjacent carbons .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regioselectivity (not explicitly in evidence but inferred from best practices).
- Statistical Analysis : Principal component analysis (PCA) can cluster spectral outliers, highlighting systematic errors in data collection .
Advanced: How is the compound’s biological activity (e.g., antiproliferative effects) evaluated?
Methodological Answer:
- In Vitro Assays : Derivatives are tested against cancer cell lines (e.g., MCF-7) using MTT assays. For example, hydroxyacetamide analogs showed IC₅₀ values <10 μM via mitochondrial activity inhibition .
- Structure-Activity Relationships (SAR) : Substituent effects are analyzed computationally (e.g., docking studies with kinases) and experimentally (e.g., modifying triazole or chromene groups) .
- Mechanistic Studies : Flow cytometry or Western blotting assess apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .
Basic: Which purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Ethanol or pet-ether is used to isolate pure products (≥95% purity) by exploiting solubility differences .
- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) separates polar impurities, monitored by TLC .
- Distillation : Excess solvents (e.g., pyridine) are removed under reduced pressure to prevent side reactions .
Advanced: How can ML-driven "smart laboratories" accelerate derivative design?
Methodological Answer:
- Autonomous Experimentation : AI platforms (e.g., ICReDD’s systems) automate reaction parameter adjustments (e.g., temperature, stoichiometry) based on real-time HPLC or MS feedback .
- Generative Models : Neural networks propose novel derivatives by training on databases of triazole-chromene analogs, prioritizing synthetically feasible candidates .
- Process Optimization : ML algorithms minimize resource use—e.g., predicting minimal catalyst loading (10 mol% Cu(OAc)₂) without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
